molecular formula C23H33N3NaO10P B549515 Phosphoramidon disodium salt CAS No. 119942-99-3

Phosphoramidon disodium salt

Katalognummer: B549515
CAS-Nummer: 119942-99-3
Molekulargewicht: 565.5 g/mol
InChI-Schlüssel: IFGCUJZIWBUILZ-KGUNCBEVSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

119942-99-3

Molekularformel

C23H33N3NaO10P

Molekulargewicht

565.5 g/mol

IUPAC-Name

sodium;[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphinate

InChI

InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1

InChI-Schlüssel

IFGCUJZIWBUILZ-KGUNCBEVSA-M

SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+]

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+]

Kanonische SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+]

Aussehen

Solid powder

Key on ui application

Metallo-endopeptidase inhibitor originally derived from cultures of Streptomyces tanashiensis. Inhibits thermolysin, membrane metallo-endopeptidases, and endothelin converting enzyme. Also inhibits NEP 24.11 and NEP2 and weakly inhibits collegenase.

Siedepunkt

N/A

melting_point

N/A

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

-20°C

Synonyme

N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan

Herkunft des Produkts

United States

Beschreibung

Phosphoramidon disodium salt (CAS 164204-38-0) is a microbial metabolite and a potent inhibitor of metalloproteases. Its chemical structure, N-[N-[[(6-Deoxy-α-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl]-L-tryptophan disodium salt, enables selective binding to enzymes such as thermolysin, endothelin-converting enzyme (ECE), neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE) . Key biological activities include:

  • IC50 values: 0.4 μg/mL (thermolysin), 3.5 μM (ECE), 0.034 μM (NEP), and 78 μM (ACE) .
  • Applications: Blocks amyloid-β (Aβ) peptide degradation, elevates Aβ levels in rodent models, and modulates endothelin-1 production via ECE inhibition .

Its stability and specificity make it a critical tool in neuroscience and enzymology research, particularly for studying protease-mediated pathways in diseases like Alzheimer’s and hypertension .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Phosphoramidon disodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, as well as specific oxidizing and reducing agents. The major products formed depend on the reaction conditions and the specific reagents used .

Wissenschaftliche Forschungsanwendungen

Phosphoramidon disodium salt primarily functions as an inhibitor of neutral endopeptidase and endothelin-converting enzyme. Its inhibition of these enzymes leads to increased levels of amyloid β peptides and endothelin-1, which are crucial in various physiological and pathological processes.

  • Neutral Endopeptidase Inhibition : By blocking neprilysin, phosphoramidon prevents the degradation of amyloid β peptides, which can contribute to neurodegenerative diseases such as Alzheimer’s disease . This property has been exploited in research aimed at understanding the mechanisms of amyloid accumulation in the brain.
  • Endothelin-Converting Enzyme Inhibition : The compound also inhibits the conversion of big endothelin-1 into its active form, endothelin-1, which plays a significant role in vascular biology and pathophysiology . This inhibition has implications for cardiovascular research and treatments.

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications in various conditions:

2.1. Chronic Kidney Disease

Recent studies have demonstrated that phosphoramidon can attenuate the progression of chronic kidney disease (CKD) by regulating autophagy and inhibiting endoplasmic reticulum stress and the NLRP3 inflammasome . In animal models, it showed promise in reducing renal tissue damage associated with CKD, highlighting its potential as a therapeutic agent.

2.2. Neurodegenerative Diseases

Research indicates that phosphoramidon may have protective effects against neurodegeneration by increasing amyloid β levels, which is critical for studying Alzheimer’s disease mechanisms . Its ability to modulate neuropeptide levels positions it as a candidate for further exploration in neuroprotective strategies.

Experimental Applications

This compound is widely used in laboratory settings for various experimental applications:

3.1. Cell Culture Studies

  • Cell Lines : It has been utilized in studies involving porcine aortic endothelial cells to investigate its effects on endothelin release and metalloproteinase activity .
  • Dosage : Concentrations ranging from 10710^{-7} to 10410^{-4} M have been effective in suppressing enzymatic activities related to endothelin conversion.

3.2. In Vivo Studies

In vivo experiments have shown that intranasal administration of phosphoramidon significantly elevates cerebral amyloid β levels in rodent models . This method allows researchers to study the compound's effects on brain biochemistry and its potential role in Alzheimer's pathology.

Case Studies

Several case studies illustrate the diverse applications of this compound:

Study Objective Findings
Study on CKD Investigate the effect on renal damagePhosphoramidon reduced glomerulosclerosis and improved autophagy
Neuropeptide modulation Explore effects on amyloid β levelsIncreased Aβ levels observed, supporting neuroprotective potential
Airway responsiveness study Assess impact on bronchial reactivityTransient fall in FEV1; enhanced response to bradykinin noted

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Phosphoramidon disodium salt shares functional overlap with other metalloprotease inhibitors and chelators. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Target Enzymes/Pathways Mechanism of Action Potency (IC50/Effective Concentration) Key Applications
This compound Thermolysin, ECE, NEP, ACE Competitive inhibition via phosphoryl group 0.4 μg/mL (thermolysin) Amyloid-β studies, hypertension models
EDTA disodium salt Metalloproteases (indirect) Chelates divalent cations (Zn²⁺, Ca²⁺) Variable (dependent on metal affinity) Metal ion removal, PPO inhibition
Thiorphan Enkephalinase (NEP) Competitive inhibition ~10 nM (enkephalinase) Airway smooth muscle studies
1,10-Phenanthroline Collagenase, thermolysin Metal chelation 10–100 μM (collagenase) Collagen degradation assays
Leupeptin Serine/cysteine proteases Reversible active-site binding ~20 μM (trypsin) General protease inhibition
Bestatin Aminopeptidases Competitive inhibition ~6 μM (aminopeptidase N) Immune response modulation

Key Differentiators :

In contrast, EDTA and 1,10-phenanthroline broadly disrupt metalloprotease activity via cation chelation, affecting non-target metal-dependent processes . Thiorphan shares NEP inhibition but lacks ECE or thermolysin activity, making Phosphoramidon more versatile in endothelin-related studies .

Potency :

  • Phosphoramidon’s low IC50 for thermolysin (0.4 μg/mL) surpasses 1,10-phenanthroline (micromolar range) in blocking collagenase .
  • EDTA requires higher concentrations (e.g., 0.5 mg/mL in protease inhibitor cocktails) for comparable effects .

Biological Impact :

  • Phosphoramidon uniquely elevates Aβ levels in vivo, a property absent in Thiorphan or Bestatin .
  • Leupeptin and Bestatin are less effective in metalloprotease-rich systems like vascular endothelia .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for determining the inhibitory efficacy of Phosphoramidon disodium salt against metalloproteases?

  • Methodology : Begin with in vitro enzyme activity assays using fluorogenic or chromogenic substrates (e.g., MCA-Pro-Leu-Ala-Nva-DNP-Dap-Ala-Arg-NH2 for collagenase). Pre-incubate the enzyme with varying concentrations of Phosphoramidon (0.01–100 μM) for 15–30 minutes at 37°C. Measure residual activity spectrophotometrically or fluorometrically. Include controls like 1,10-phenanthroline (broad metalloprotease inhibitor) to validate assay specificity. Calculate IC50 values using nonlinear regression analysis .
  • Key Considerations : Enzyme purity, buffer composition (e.g., Zn²⁺/Ca²⁺ dependence), and pre-incubation time significantly affect inhibition kinetics .

Q. How should researchers handle solubility and stability issues when preparing this compound for cell-based assays?

  • Methodology : Dissolve in molecular-grade water (100 mg/mL stock) or DMSO (10 mM stock). Filter-sterilize aqueous solutions (0.22 μm) to prevent microbial contamination. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles to maintain stability. Validate activity post-reconstitution via dose-response curves against thermolysin (IC50 ≈ 0.4 μg/mL) .
  • Key Considerations : DMSO concentrations >0.1% may interfere with cell viability; use solvent-matched controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for Phosphoramidon across different metalloproteases (e.g., NEP vs. ACE)?

  • Methodology : Standardize assay conditions to match literature parameters:

  • NEP Inhibition : Use 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.05% Brij-34. Reported IC50: 0.034 μM .
  • ACE Inhibition : Employ 50 mM HEPES (pH 8.3), 300 mM NaCl. Reported IC50: 78 μM .
  • Data Discrepancies : Differences may arise from enzyme sources (recombinant vs. tissue-extracted), substrate specificity, or buffer ionic strength. Cross-validate with orthogonal methods like Western blotting for endogenous substrate accumulation (e.g., Aβ peptides in Alzheimer’s models) .

Q. What strategies optimize the use of this compound in in vivo models for studying Aβ peptide regulation in Alzheimer’s disease?

  • Methodology : Administer via intraperitoneal injection (250 mg/rat) or intranasal delivery (2–5 mg/kg in saline) to bypass the blood-brain barrier. Monitor Aβ40/42 levels in cerebrospinal fluid using ELISA. Co-administer protease inhibitors (e.g., AEBSF HCl) to block serine proteases and isolate metalloprotease-specific effects .
  • Key Considerations : Dose timing relative to disease progression (e.g., pre-symptomatic vs. late-stage models) impacts Aβ accumulation profiles .

Q. How can this compound be integrated into multi-inhibitor studies to dissect protease networks in cancer metastasis?

  • Methodology : Use a decision-tree approach to prioritize inhibitor combinations:

Pre-treat cells with Phosphoramidon (10 μM, 1 hr) to block metalloproteases.

Add cysteine protease inhibitors (e.g., E-64) or serine protease inhibitors (e.g., PMSF) sequentially.

Quantify invasive potential via Matrigel assays or live-cell imaging.

  • Data Interpretation : Synergistic effects suggest overlapping substrate cleavage pathways; antagonism indicates compensatory protease activation .

Methodological Best Practices

Q. What controls are essential when using this compound in enzymatic assays?

  • Positive Control : 1,10-phenanthroline (1 mM), a broad-spectrum metalloprotease inhibitor.
  • Negative Control : Vehicle-only (e.g., water or DMSO) to assess solvent effects.
  • Substrate Autolysis Control : Incubate substrate without enzyme to rule out non-specific degradation .

Q. How should researchers address batch-to-batch variability in this compound?

  • Validation Steps :

  • Confirm purity (>98%) via HPLC or mass spectrometry.
  • Recalculate IC50 values for each batch using a reference enzyme (e.g., thermolysin).
  • Cross-check with commercial standards from validated suppliers (e.g., Sigma-Aldridisclosed in ) .

Tables for Quick Reference

Target Enzyme IC50 (Phosphoramidon) Assay Conditions Key Application
NEP0.034 μMTris-HCl, pH 7.4, 37°CCardiovascular regulation
ECE3.5 μMHEPES, pH 6.8, Zn²⁺ supplementedEndothelin-1 processing
Thermolysin0.4 μg/mLCalcium-containing bufferSubstrate cleavage studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphoramidon disodium salt
Reactant of Route 2
Reactant of Route 2
Phosphoramidon disodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.